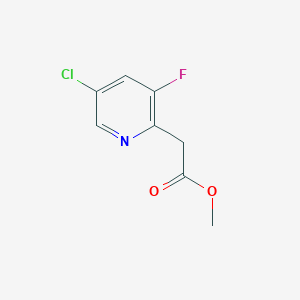

Methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate

Description

Methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate is a halogenated pyridine derivative with a methyl ester functional group. Its molecular structure combines a substituted pyridine ring (5-chloro-3-fluoro) with an acetate moiety, making it a versatile intermediate in agrochemical and pharmaceutical synthesis. The compound’s unique substitution pattern enhances its reactivity and binding affinity in biological systems, particularly in herbicidal applications. For instance, derivatives of this compound are reported in patent literature as key components in stable emulsifiable concentrates for herbicides .

Structural determination of such compounds often relies on crystallographic tools like the SHELX program suite, which has been widely adopted for small-molecule refinement and structure solution . The ester group in this compound facilitates its role as a precursor in synthetic chemistry, enabling further functionalization via hydrolysis or coupling reactions.

Properties

IUPAC Name |

methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)3-7-6(10)2-5(9)4-11-7/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEADVXZKNZTETH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=N1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate typically involves the esterification of 2-(5-chloro-3-fluoropyridin-2-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(5-chloro-3-fluoropyridin-2-yl)acetic acid+methanolacid catalystMethyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate+water

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis uses bases such as sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of the original compound.

Hydrolysis: The major product is 2-(5-chloro-3-fluoropyridin-2-yl)acetic acid.

Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Commercial and Industrial Relevance

- Market Availability : Unlike discontinued esters like Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylate , the target compound remains in use due to its optimized balance of reactivity and stability.

Table 2: Key Research Data

Biological Activity

Methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate is a compound of considerable interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate features a pyridine ring with chlorine and fluorine substituents, which are known to enhance the compound's reactivity and interaction with biological targets. The presence of these halogens can significantly influence the compound's pharmacological properties by modulating its ability to form hydrogen bonds and engage in non-covalent interactions with enzymes and receptors.

The mechanism of action for methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate involves its interaction with specific molecular targets. The halogen atoms on the pyridine ring facilitate strong interactions with biological molecules, leading to modulation of enzyme activity. For example, compounds with similar structures have demonstrated potent inhibition of various enzymes, suggesting a promising pathway for therapeutic applications.

Antimicrobial Properties

Research indicates that methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate exhibits significant antimicrobial activity. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically fall within the low micromolar range, indicating strong antibacterial potential .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly those associated with breast cancer. The mechanism appears to involve cell cycle arrest and microtubule destabilization, which are critical pathways in cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies conducted on methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate reveal that modifications to the pyridine ring can significantly alter biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Enhances interaction with targets |

| Fluorine | Increases reactivity |

| Methyl Group | Affects steric and electronic properties |

These modifications can lead to variations in potency against specific biological targets, highlighting the importance of careful structural design in drug development.

Case Studies

- Antimicrobial Efficacy : A study assessed the efficacy of methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate against S. aureus. Results indicated an MIC value of 16 µg/mL, demonstrating significant antibacterial properties compared to control compounds .

- Cancer Cell Line Studies : In vitro tests on breast cancer cell lines showed that derivatives of this compound could reduce cell viability by over 70% at concentrations below 10 µM. Mechanistic studies revealed that these compounds induced apoptosis through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.